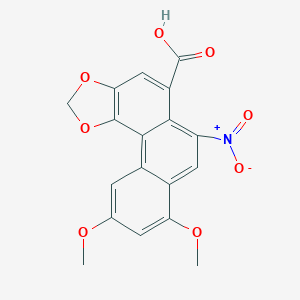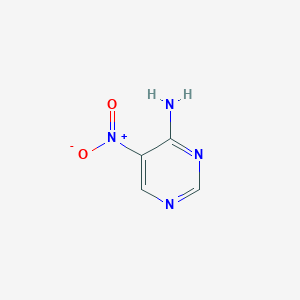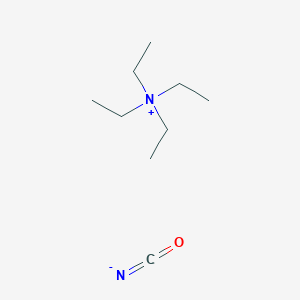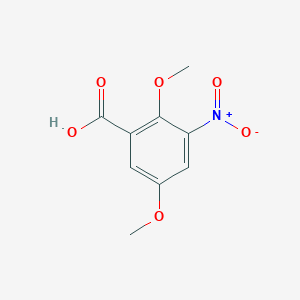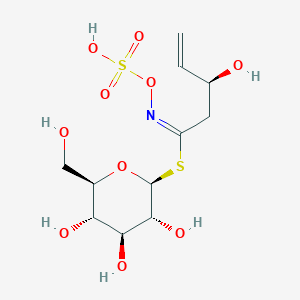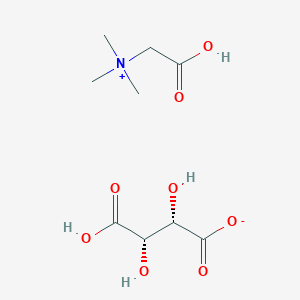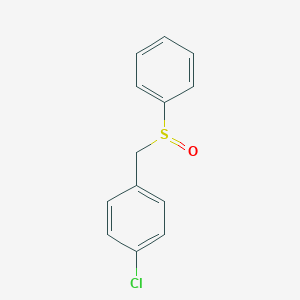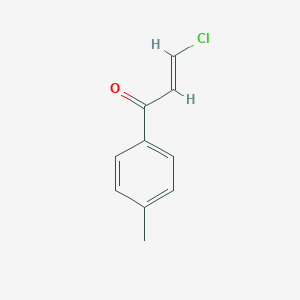
リタリン酸
概要
説明
When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding ritalinic acid . This compound is pharmacologically inactive but plays a crucial role in the metabolism and pharmacokinetics of its parent compounds.
科学的研究の応用
Ritalinic acid has several scientific research applications:
Biology: Ritalinic acid is studied for its role in the metabolism of psychostimulant drugs and its interactions with various enzymes.
Industry: It is used in the production of various pharmaceutical compounds and as a reference standard in analytical chemistry.
作用機序
Target of Action
Ritalinic acid is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and norepinephrine transporters in the brain . These transporters play a crucial role in regulating the concentration of dopamine and norepinephrine in the synaptic cleft, thereby modulating neurotransmission .
Mode of Action
Methylphenidate, from which ritalinic acid is derived, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By blocking the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space and prolongs their action . Ritalinic acid itself is considered to have little to no pharmacologic activity .
Biochemical Pathways
Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding ritalinic acid . This hydrolysis is catalyzed by carboxylesterase 1 (CES1A1), an enzyme highly expressed in the liver, intestine, placenta, and brain .
Pharmacokinetics
After oral administration of methylphenidate, it is rapidly and extensively metabolized by carboxylesterase CES1A1 to ritalinic acid . The bioavailability of methylphenidate taken orally ranges from 11% to 52% . Most of the dose is excreted in the urine as ritalinic acid (60% to 86%) .
Result of Action
, the parent compound methylphenidate has significant effects. It reduces symptoms of attention-deficit hyperactivity disorder (ADHD), such as distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . It also enhances cognitive function, including sustained attention and working memory .
Action Environment
The action of ritalinic acid, as a metabolite of methylphenidate, can be influenced by various environmental factors. For instance, the presence of ethanol can lead to the formation of ethylphenidate, which is also pharmacologically active . Additionally, the activity of the metabolizing enzyme CES1A1 can be affected by factors such as genetic polymorphisms, potentially influencing the rate of ritalinic acid formation .
生化学分析
Biochemical Properties
Ritalinic acid is formed through the action of carboxylesterase 1 (CES1A1), an enzyme highly expressed in the liver, intestine, placenta, and brain . The hydrolysis of methylphenidate to form Ritalinic acid is catalyzed by CES1A1 .
Cellular Effects
Ritalinic acid is considered an inactive metabolite, meaning it does not have significant pharmacological activity . Its formation is a crucial step in the metabolism and elimination of methylphenidate and its analogs from the body .
Molecular Mechanism
The molecular mechanism of Ritalinic acid primarily involves its formation from methylphenidate. Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1A1), to yield Ritalinic acid .
Temporal Effects in Laboratory Settings
Ritalinic acid concentrations in oral fluid were found to peak at 0.5 h after administration of a fast-release formulation of methylphenidate .
Dosage Effects in Animal Models
It is known that the formation of Ritalinic acid is a key step in the metabolism and elimination of these drugs .
Metabolic Pathways
Ritalinic acid is part of the metabolic pathway of methylphenidate and its analogs. Methylphenidate is metabolized in the liver, with Ritalinic acid being the primary metabolite . This process involves the enzyme carboxylesterase 1 (CES1A1) .
Transport and Distribution
It is known that methylphenidate, from which Ritalinic acid is derived, is extensively distributed in the body .
Subcellular Localization
Given that it is a metabolite formed in the liver, it is likely to be found in hepatic cells
準備方法
Synthetic Routes and Reaction Conditions
Ritalinic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of methylphenidate. Methylphenidate is first subjected to hydrolysis under acidic or basic conditions to yield ritalinic acid . The reaction typically involves heating methylphenidate with hydrochloric acid or sodium hydroxide, followed by neutralization and extraction of the product.
Industrial Production Methods
In industrial settings, the production of ritalinic acid often involves the use of carboxylesterase enzymes to catalyze the hydrolysis of methylphenidate . This enzymatic process is efficient and can be scaled up for large-scale production. The use of biocatalysts ensures high specificity and yield of the desired product.
化学反応の分析
Types of Reactions
Ritalinic acid undergoes several types of chemical reactions, including:
Oxidation: Ritalinic acid can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of ritalinic acid can yield reduced derivatives, although this is less common.
Substitution: The phenyl ring in ritalinic acid can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
Methylphenidate: The parent compound of ritalinic acid, used to treat ADHD and narcolepsy.
Dexmethylphenidate: An enantiomer of methylphenidate with similar pharmacological effects.
Ethylphenidate: A derivative of methylphenidate formed by transesterification with ethanol.
Uniqueness
Ritalinic acid is unique in that it is an inactive metabolite, whereas its parent compounds are active psychostimulants. This distinction is important for understanding the metabolism and pharmacokinetics of these drugs. Additionally, ritalinic acid serves as a key intermediate in the synthesis of various methylphenidate analogues, highlighting its significance in pharmaceutical chemistry .
特性
IUPAC Name |
2-phenyl-2-piperidin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864888 | |
| Record name | Ritalinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19395-41-6 | |
| Record name | 2-Piperidineacetic acid, α-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritalinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritalinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-phenylpiperidine-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ritalinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


